molecular formula C12H9F3N4O B2476315 2-{3-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile CAS No. 861206-68-0

2-{3-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile

Cat. No.: B2476315
CAS No.: 861206-68-0
M. Wt: 282.226
InChI Key: YBCMXNQIZHYOBN-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds . The 1,2,4-triazole core is a five-membered ring with three carbon atoms and two nitrogen atoms . It also contains a trifluoromethyl group (-CF3), which is a common functional group in many pharmaceutical compounds .


Molecular Structure Analysis

The 1,2,4-triazole ring is planar and aromatic. It has two nitrogen atoms, which can participate in hydrogen bonding. The trifluoromethyl group is electron-withdrawing, which can affect the electronic distribution and reactivity of the molecule .


Chemical Reactions Analysis

1,2,4-Triazoles can participate in various reactions. They can act as ligands in coordination chemistry, and they can undergo substitution reactions at the 3-position . The trifluoromethyl group is generally stable under most conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the exact structure and the presence of other functional groups. Generally, 1,2,4-triazoles are stable and have good thermal and hydrolytic stability . The trifluoromethyl group is lipophilic, which can improve the bioavailability of pharmaceutical compounds .

Scientific Research Applications

Antimicrobial Activity

A significant application of compounds related to 2-{3-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile is in the development of antimicrobial agents. Research by Gadegoni and Manda (2013) synthesized various 1,2,4-triazole derivatives, including those structurally similar to the specified compound, demonstrating antimicrobial activity against Gram-positive and Gram-negative bacteria, and potential anti-inflammatory activity (Gadegoni & Manda, 2013). Similarly, Demirbaş et al. (2010) synthesized 1,2,4-triazol-1-yl derivatives, which exhibited good antimicrobial activities (Demirbaş et al., 2010).

Herbicide Development

Compounds structurally related to this compound are being explored for their herbicidal properties. Zuo et al. (2013) reported on the synthesis and in vitro bioassay results of similar compounds showing promising herbicidal activity and potential for use in soybean fields (Zuo et al., 2013).

Antioxidant Properties

The antioxidant potential of these derivatives has also been a subject of interest. Alkan et al. (2007) synthesized 1,2,4-triazole derivatives and assessed their antioxidant activities, indicating the potential of such compounds in oxidative stress-related applications (Alkan et al., 2007).

Future Directions

The development of new synthetic methods and the discovery of new biological activities of 1,2,4-triazole derivatives are active areas of research . The use of trifluoromethyl groups in drug design is also a topic of interest .

Properties

IUPAC Name

2-[3-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N4O/c1-8-17-18(6-5-16)11(20)19(8)10-4-2-3-9(7-10)12(13,14)15/h2-4,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCMXNQIZHYOBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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